molecular formula C22H19F2N5O3S B14947451 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B14947451
M. Wt: 471.5 g/mol
InChI Key: MFLSMTQMWLGNKF-UHFFFAOYSA-N
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Description

2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction with 2,4-difluoroaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The benzyl and difluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying purine metabolism and related pathways.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals targeting purine-related enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide apart from similar compounds is the presence of the difluorophenyl group, which can significantly alter its chemical properties and biological activity. This unique structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C22H19F2N5O3S

Molecular Weight

471.5 g/mol

IUPAC Name

2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C22H19F2N5O3S/c1-27-19-18(20(31)28(2)22(27)32)29(11-13-6-4-3-5-7-13)21(26-19)33-12-17(30)25-16-9-8-14(23)10-15(16)24/h3-10H,11-12H2,1-2H3,(H,25,30)

InChI Key

MFLSMTQMWLGNKF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=CC=C4

Origin of Product

United States

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